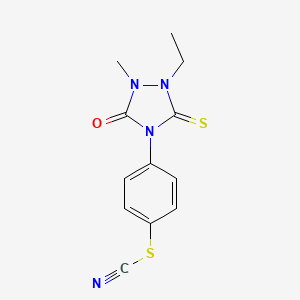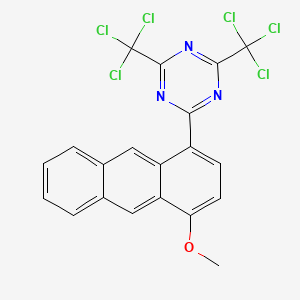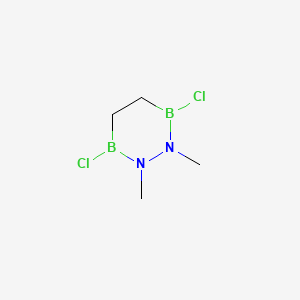![molecular formula C11H11ClN2O2 B14452704 3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione CAS No. 75304-23-3](/img/structure/B14452704.png)
3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. The compound’s structure consists of a 4-chlorophenyl group attached to a diazenyl group, which is further connected to a pentane-2,4-dione moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione typically involves the reaction of 4-chloroaniline with acetylacetone in the presence of sodium nitrite and sodium acetate. The reaction proceeds through the formation of a diazonium salt intermediate, which then couples with acetylacetone to form the desired azo compound .
Diazotization: 4-chloroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with acetylacetone in the presence of sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrazo compounds or amines.
Substitution: Formation of substituted derivatives at the chlorophenyl group.
科学的研究の応用
3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- 3-[(E)-(4-Fluorophenyl)diazenyl]pentane-2,4-dione
- 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione
- 3-[(E)-(4-Bromophenyl)diazenyl]pentane-2,4-dione
Uniqueness
3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its fluorine, iodine, and bromine analogs .
特性
CAS番号 |
75304-23-3 |
|---|---|
分子式 |
C11H11ClN2O2 |
分子量 |
238.67 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)diazenyl]pentane-2,4-dione |
InChI |
InChI=1S/C11H11ClN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3 |
InChIキー |
RYQDSRVJWJYTHS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)






![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)


![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)
